[D-Gln3,Ncy(isopropyl)7]acyline
Description
Properties
Molecular Formula |
C76H100ClN15O15S |
|---|---|
Molecular Weight |
1531.2 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1 |
InChI Key |
JPMOBCPTBLZEAW-RKSVTEAUSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Canonical SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Design Rationale and Structural Features
[D-Gln³,Ncy(isopropyl)⁷]acyline is a decapeptide analogue of acyline, modified at positions 3 and 7 with D-glutamine (D-Gln) and norcysteine isopropyl ester [Ncy(isopropyl)], respectively. These substitutions were engineered to improve solubility, reduce oxidative degradation, and maintain antagonistic potency against the human GnRH receptor. The D-configuration at position 3 enhances proteolytic resistance, while the Ncy(isopropyl) moiety introduces a β-sulfa group that modulates hydrophobicity without compromising receptor binding.
Solid-Phase Peptide Synthesis Framework
The synthesis leverages solid-phase peptide synthesis (SPPS) using Fmoc chemistry on polyamide supports, as pioneered by Atherton et al.. This method enables iterative coupling of protected amino acids under mild conditions, avoiding repetitive acidic treatments. The resin-bound peptide chain is assembled sequentially, with orthogonal protection for side chains (e.g., t-butyl for carboxylic acids and p-alkoxybenzyl for amines).
Stepwise Preparation of Key Intermediates
Synthesis of Boc-D,L-Ncy(isopropyl)-OH
The incorporation of Ncy(isopropyl) at position 7 begins with the synthesis of racemic Boc-D,L-Ncy(isopropyl)-OH (4c):
-
Condensation Reaction : tert-Butyl carbamate (1) and glyoxylic acid monohydrate (2) are refluxed in acetone for 5 hours to form the α-hydroxy intermediate (3).
-
Thiol Addition : 3 reacts with 2-propanethiol in the presence of p-toluenesulfonic acid (PTSA) in diethyl ether, yielding Boc-D,L-Ncy(isopropyl)-OH (4c) in 75% yield.
-
Methyl Ester Formation : 4c is converted to its methyl ester (5c) using (trimethylsilyl)diazomethane in benzene-methanol, facilitating subsequent peptide coupling.
Enzymatic Resolution of Racemic Intermediates
Racemic Boc-Ncy(isopropyl)-OH (4c) is resolved using acylase I to isolate the D-enantiomer, critical for maintaining the peptide’s stereochemical integrity. The enzymatic process achieves >98% enantiomeric excess (ee), as confirmed by chiral HPLC.
Incorporation of D-Gln³
D-Gln is introduced at position 3 via Fmoc-SPPS. The Fmoc-D-Gln(trt)-OH building block is coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by trityl group deprotection with 2% trifluoroacetic acid (TFA).
Solid-Phase Assembly of [D-Gln³,Ncy(isopropyl)⁷]Acyline
Sequential Peptide Chain Elongation
The decapeptide sequence is assembled on a polyamide resin preloaded with Fmoc-D-Ala-OH:
-
Resin Swelling : The resin is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, monitored by Kaiser test.
-
Coupling Cycles : Each amino acid (0.5 M in DMF) is coupled using DIC/HOBt (1:1) for 1 hour.
-
Final Cleavage : The peptide is cleaved from the resin using TFA:triisopropylsilane:H₂O (95:2.5:2.5), yielding the crude peptide.
Oxidation and Sulfoxide Formation
Controlled oxidation of the Ncy(isopropyl) sulfur atom is performed using sodium periodate (NaIO₄), selectively generating the sulfoxide derivative without over-oxidation to sulfones. Reaction conditions (0.1 M NaIO₄, 0°C, 2 hours) yield [D-Gln³,Ncy(SO,isopropyl)⁷]acyline as a single diastereomer, confirmed by ESI-MS (m/z 1546.7).
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile) reveals a purity of >99% for [D-Gln³,Ncy(isopropyl)⁷]acyline, with a retention time of 20.9 minutes. The sulfoxide analogue elutes earlier (18.0 minutes), reflecting increased polarity.
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass:
In Vitro GnRH Receptor Antagonism
The compound exhibits potent antagonistic activity (IC₅₀ = 8.20 ± 0.08 nM) in HEK293 cells expressing human GnRH receptors, comparable to parent acyline (IC₅₀ = 9.28 ± 0.17 nM).
Comparative Analysis with Structural Analogues
Positional Isomerism and Stereochemical Effects
Substitution of Ncy(isopropyl) at position 7 (compound 23) confers superior potency compared to position 1 or 10 analogues (Table 1). The D-configuration at position 7 minimally affects receptor binding (IC₅₀ = 7.40 ± 0.26 nM for [D-Gln³,d-Ncy(isopropyl)⁷]acyline).
Table 1. In Vitro and In Vivo Profiles of Selected Acyline Analogues
| Compound | Modification | Purity (%) | IC₅₀ (nM) | Plasma Testosterone (ng/mL) |
|---|---|---|---|---|
| 8 | Acyline (parent) | 98 | 9.28 | 0.52 |
| 15 | [Ncy(isopropyl)⁷]acyline | 99 | 9.50 | 0.31 |
| 23 | [D-Gln³,Ncy(isopropyl)⁷]acyline | 99 | 8.20 | 6.20 |
| 25 | [D-Gln³,Ncy(SO₂,isopropyl)⁷]acyline | 96 | 5.41 | 3815 |
Chemical Reactions Analysis
[D-Gln3,Ncy(isopropyl)7]acyline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
[D-Gln3,Ncy(isopropyl)7]acyline has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the role of GnRH in various physiological processes. In medicine, it is explored for its potential therapeutic applications in treating hormone-sensitive cancers such as prostate and breast cancer, as well as reproductive disorders like endometriosis and uterine fibroids. Additionally, it has industrial applications in the development of new pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of [D-Gln3,Ncy(isopropyl)7]acyline involves its binding to the GnRH receptor, thereby blocking the interaction of natural GnRH with its receptor. This inhibition prevents the downstream signaling cascade that leads to the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking this pathway, this compound effectively reduces the levels of these hormones, which is beneficial in conditions where hormone suppression is desired .
Comparison with Similar Compounds
[D-Gln3,Ncy(isopropyl)7]acyline is unique compared to other GnRH analogs due to its specific modifications that enhance its stability and potency. Similar compounds include other GnRH antagonists like cetrorelix and degarelix, which also inhibit the GnRH receptor but may differ in their amino acid sequences and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural modifications, which confer improved resistance to enzymatic degradation and prolonged duration of action .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing [D-Gln3,Ncy(isopropyl)7]acyline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves acylation and isopropylation reactions. For example, acylation can be performed using acetic or propionic anhydride with polyphosphoric acid (PPA) as a catalyst, while isopropylation may involve Grignard reagents. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst concentration critically impact yield and purity. Post-synthesis purification via column chromatography or HPLC is recommended. Variations in anhydride chain length (e.g., C2 vs. C4) can alter substitution efficiency, as shown in studies using ^1H NMR to quantify degree of substitution .
Q. Which analytical techniques are essential for characterizing this compound's structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structural motifs (e.g., isopropyl groups) and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95% recommended for pharmacological studies).
- FT-IR : Identifies functional groups (e.g., acyl C=O stretches).
- Always report instrument parameters (e.g., column type, mobile phase) for reproducibility .
Advanced Research Questions
Q. How does the isopropyl substitution at position 7 influence the compound's receptor binding affinity and selectivity?
- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) to compare binding affinity (IC₅₀) of this compound against unmodified analogs. Structural modifications like isopropylation may enhance hydrophobic interactions with receptor pockets. For example:
- Experimental Design : Test against GPCRs (e.g., GnRH receptors) using HEK293 cells transfected with target receptors.
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Cross-validate with molecular docking simulations to map steric effects .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Control Variables : Test under identical buffer conditions (pH, ionic strength) and storage temperatures.
- Statistical Analysis : Use ANOVA with post-hoc tests to compare datasets; report confidence intervals and effect sizes .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models) .
Q. What critical considerations are required when designing in vivo studies to evaluate this compound's pharmacokinetics?
- Methodological Answer :
- Ethical Compliance : Obtain IRB/IACUC approval and declare ethics committee details (name, approval date) .
- Dosage Optimization : Conduct dose-ranging studies (e.g., 0.1–10 mg/kg) to establish therapeutic index.
- Pharmacokinetic Parameters : Measure Cmax, Tmax, and half-life via LC-MS/MS. Include control groups receiving vehicle or reference compounds .
- Tissue Distribution : Use radiolabeled analogs or imaging (e.g., PET) to track biodistribution .
Q. How can researchers assess synergistic effects between this compound and other bioactive compounds?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1).
- Experimental Setup : Co-administer with compounds targeting related pathways (e.g., kinase inhibitors) in cell-based assays.
- Data Interpretation : Compare IC₅₀ values of single agents vs. combinations; validate with isobolograms .
Key Guidelines for Reporting
- Materials & Methods : Specify chemical suppliers, batch numbers, and storage conditions (e.g., -20°C for lyophilized peptides) .
- Statistical Transparency : Report p-values, sample sizes (n ≥ 3), and software used (e.g., R, SPSS) .
- Reproducibility : Share raw data and code repositories (e.g., GitHub) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
